molecular formula C23H23N3O3S B4241736 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B4241736
M. Wt: 421.5 g/mol
InChI Key: CCQNBXURAPEWNU-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a 2-ethoxybenzamido group at position 2 and a pyridin-3-ylmethyl carboxamide moiety at position 2.

Properties

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-18-10-4-3-8-16(18)21(27)26-23-20(17-9-5-11-19(17)30-23)22(28)25-14-15-7-6-12-24-13-15/h3-4,6-8,10,12-13H,2,5,9,11,14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQNBXURAPEWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the ethoxybenzoyl and pyridinylmethyl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to ensure the high purity of the final product, which may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Functional and Structural Differences

The compound’s closest structural analogs from the evidence include:

Compound Name Key Substituents Core Structure Reported Activities/Properties
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Phenyl, thiophene-2-carboxamide Cyclopenta[b]thiophene Not explicitly stated in evidence
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Cyanoacrylamido, substituted phenyl, ethyl ester Thiophene Antioxidant, anti-inflammatory activities
N-(2-(Aryl)-4-oxo-3-phenylazetidin-1-yl)-3-chlorobenzo[b]thiophene-2-carboxamide Azetidinone, chloro-benzo[b]thiophene Benzo[b]thiophene Synthetic intermediate (no bioactivity)

Key Observations :

  • Target Compound vs. The pyridin-3-ylmethyl group could introduce basicity and hydrogen-bonding capacity absent in ’s phenyl group.
  • Target Compound vs. : The absence of a cyanoacrylamido moiety in the target compound suggests divergent reactivity and electronic properties. Ethoxybenzamido may confer greater metabolic stability than ’s ester group.
  • Target Compound vs. : Unlike ’s azetidinone and chlorinated benzo[b]thiophene, the target compound’s cyclopenta[b]thiophene core with ethoxy and pyridine groups may favor different binding interactions, such as π-π stacking or kinase inhibition.
Hypothetical Pharmacological Implications
  • Antioxidant Potential: The ethoxy group may act as a radical scavenger, similar to ’s substituted phenylacrylamido derivatives .
  • Kinase Inhibition : The pyridin-3-ylmethyl group could mimic ATP-binding motifs in kinase targets, a feature absent in and .

Biological Activity

The compound 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a synthetic derivative belonging to the cyclopentathiophene class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammatory diseases. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The structural features of this compound include:

  • Core Structure : A cyclopenta[b]thiophene backbone.
  • Functional Groups : An ethoxybenzamide and a pyridinylmethyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Anticancer Activity
    • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
    • Case Studies : In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-alpha.
    • This activity suggests potential therapeutic applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been noted to inhibit palmitoylation mediated by DHHC enzymes, which is crucial for protein localization in membranes.
  • Caspase Activation : Activation of caspase pathways leads to programmed cell death (apoptosis) in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
SuprofenThiophene derivativeAnti-inflammatory
ArticaineBenzothiophene derivativeLocal anesthetic
RaloxifeneBenzothiophene derivativeEstrogen receptor modulator
2-(5-chloro-2-nitrobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamideCyclopenta[b]thiophene derivativeAnticancer and enzyme inhibition

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In Vitro Studies :
    • A study found that the compound significantly inhibited the growth of several cancer cell lines at low micromolar concentrations.
    • Cytotoxicity tests indicated selective toxicity against tumorigenic cell lines without affecting normal cells.
  • In Vivo Studies :
    • Animal models demonstrated that treatment with this compound resulted in reduced tumor sizes and lower levels of inflammatory markers.
  • Mechanistic Studies :
    • Further investigations revealed that the compound's interaction with specific molecular targets led to alterations in signaling pathways associated with cell survival and inflammation.

Q & A

Q. What are the key steps in synthesizing 2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide?

The synthesis involves multi-step reactions:

  • Core structure formation : Cyclopenta[b]thiophene derivatives are typically synthesized via cyclization reactions using Gewald or similar methods to assemble the thiophene ring system .
  • Functionalization : Amidation with 2-ethoxybenzoyl chloride and coupling with pyridin-3-ylmethylamine are critical steps. Acid anhydrides (e.g., succinic or maleic anhydride) are used under dry CH₂Cl₂ with catalysts like triethylamine .
  • Purification : Reverse-phase HPLC or methanol recrystallization ensures high purity (>95%) .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and carbon environments (e.g., NH, C=O, and aromatic peaks) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., C₂₄H₂₄N₃O₃S: theoretical 450.15 g/mol) .
  • Chromatography : HPLC monitors reaction progress and purity .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Reaction conditions : Control temperature (e.g., 0–25°C) and solvent polarity (DMF or DCM) to stabilize intermediates .
  • Catalyst selection : Triethylamine or pyridine enhances coupling efficiency .
  • Stepwise monitoring : Use TLC or HPLC to isolate intermediates and minimize side reactions .

Q. How can contradictory bioactivity data in preliminary assays be resolved?

  • Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ determination) .
  • Off-target profiling : Screen against unrelated enzymes/receptors to confirm specificity .
  • Structural analogs : Compare activity of derivatives to identify critical functional groups (e.g., ethoxybenzamide vs. nitrobenzamide) .

Q. What structure-activity relationships (SAR) are observed for this compound?

  • Pyridine substitution : The pyridin-3-ylmethyl group enhances solubility and target engagement via hydrogen bonding .
  • Ethoxybenzamide moiety : Modulating the ethoxy group (e.g., replacing with methoxy) impacts lipophilicity and membrane permeability .
  • Thiophene core rigidity : Saturation of the cyclopenta ring improves metabolic stability .

Q. What strategies are effective for designing analogs with improved potency?

  • Functional group replacement : Substitute the ethoxy group with halogens or heterocycles to alter electronic properties .
  • Scaffold hopping : Replace the thiophene core with benzothiophene or indole derivatives .
  • Pro-drug approaches : Introduce ester or amide prodrug moieties to enhance bioavailability .

Q. How does the compound’s stability vary under different experimental conditions?

  • pH sensitivity : Degrades rapidly in acidic conditions (pH <4) due to amide hydrolysis; stable in neutral buffers .
  • Light exposure : Protect from UV light to prevent thiophene ring oxidation .
  • Long-term storage : Store at -20°C in anhydrous DMSO to prevent aggregation .

Q. What methods identify biological targets for this compound?

  • Molecular docking : Predict interactions with kinases or GPCRs using AutoDock Vina .
  • Pull-down assays : Biotinylated analogs coupled with streptavidin beads isolate bound proteins for MS identification .
  • CRISPR screening : Genome-wide knockout libraries identify resistance-conferring genes .

Q. How can computational modeling guide mechanistic studies?

  • DFT calculations : Optimize geometry and predict electrostatic potential maps for reactive sites .
  • MD simulations : Simulate binding dynamics with targets (e.g., ATP-binding pockets) over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., Hammett constants) with bioactivity data .

Q. What challenges arise in reproducing synthesis protocols, and how are they addressed?

  • Impurity formation : Trace water in CH₂Cl₂ leads to side products; use molecular sieves and anhydrous conditions .
  • Low coupling efficiency : Pre-activate carboxylic acids with HOBt/EDCI to improve amide bond formation .
  • Scale-up issues : Replace batch reactors with flow chemistry for consistent mixing and temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.